2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14774384
InChI: InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
SMILES:
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14774384

Molecular Formula: C22H24N4O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one -

Specification

Molecular Formula C22H24N4O2
Molecular Weight 376.5 g/mol
IUPAC Name 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one
Standard InChI InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Standard InChI Key IMBQZYOVBVNUGG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one reflects its core pyridazinone ring (a six-membered di-aza heterocycle with adjacent nitrogen atoms at positions 1 and 2), substituted at position 6 with a phenyl group and at position 2 with a methyl-linked 4-(2-methoxyphenyl)piperazine moiety . Its molecular formula is C₂₃H₂₄N₄O₂, with a molecular weight of 396.47 g/mol.

Structural Analysis

  • Pyridazinone Core: The 3(2H)-pyridazinone ring contributes hydrogen-bonding capacity via its ketone oxygen and adjacent nitrogen atoms, influencing solubility and receptor interactions .

  • Piperazine Substituent: The 4-(2-methoxyphenyl)piperazine group introduces conformational flexibility and potential for π-π stacking interactions due to the methoxy-phenyl aromatic system .

  • Phenyl Group: The para-substituted phenyl ring at position 6 enhances lipophilicity, which may impact membrane permeability in biological systems .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized via a three-step approach:

  • Pyridazinone Core Formation: Cyclocondensation of maleic hydrazide with benzaldehyde derivatives under acidic conditions to yield 6-phenylpyridazin-3(2H)-one .

  • Methylation at Position 2: Introduction of a chloromethyl group via Friedel-Crafts alkylation, followed by nucleophilic displacement with piperazine .

  • Piperazine Functionalization: Coupling of 1-(2-methoxyphenyl)piperazine to the chloromethyl intermediate using a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) .

Reaction Conditions and Yield Optimization

Key parameters from analogous syntheses :

StepReagents/ConditionsYield (%)
Pyridazinone formationMaleic hydrazide, benzaldehyde, H₂SO₄, 80°C65–72
ChloromethylationClCH₂I, AlCl₃, CH₂Cl₂, 0°C → rt58
Piperazine coupling1-(2-Methoxyphenyl)piperazine, K₂CO₃, DMF, 70°C82

Note: Yields extrapolated from similar N-alkylation reactions of piperazines .

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: Poor (<0.1 mg/mL in water at 25°C) due to the hydrophobic phenyl and methoxyphenyl groups.

  • logP (Octanol/Water): Predicted value of 3.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: The piperazine nitrogen exhibits a basic pKa of ~7.1, enabling salt formation (e.g., hydrochloride) for improved crystallinity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous piperazine-pyridazinone hybrids shows decomposition onset at 210–225°C, with melting points typically between 160–175°C .

Research Gaps and Future Directions

  • Synthetic Scalability: Optimize chloromethylation step to reduce AlCl₃ usage via phase-transfer catalysis .

  • Biological Profiling: Prioritize in vitro assays against α₁-adrenoceptor subtypes and mycobacterial strains.

  • Salt Formation: Explore hydrochloride or maleate salts to enhance aqueous solubility for formulation studies .

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